[(Diphenylmethyl)sulfinyl]acetic Acid Ethyl Ester
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Overview
Description
[(Diphenylmethyl)sulfinyl]acetic Acid Ethyl Ester, also known as ethyl 2-benzhydrylsulfinylacetate, is a chemical compound with the molecular formula C17H18O3S and a molecular weight of 302.39 g/mol . This compound is primarily used in proteomics research and is known for its solubility in chloroform, dichloromethane, ethyl acetate, and methanol .
Scientific Research Applications
[(Diphenylmethyl)sulfinyl]acetic Acid Ethyl Ester is utilized in various scientific research fields:
Chemistry: Used as an intermediate in organic synthesis and for studying reaction mechanisms.
Biology: Employed in proteomics research to study protein interactions and functions.
Industry: Used in the synthesis of other chemical compounds and materials
Safety and Hazards
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(Diphenylmethyl)sulfinyl]acetic Acid Ethyl Ester typically involves the reaction of benzhydryl chloride with sodium sulfinate, followed by esterification with ethyl bromoacetate. The reaction conditions often include the use of solvents such as chloroform or dichloromethane and may require the presence of a base like sodium hydroxide to facilitate the reaction .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach involves large-scale synthesis using the same principles as laboratory synthesis, with optimizations for yield and purity. The compound is then purified through recrystallization or chromatography techniques .
Chemical Reactions Analysis
Types of Reactions
[(Diphenylmethyl)sulfinyl]acetic Acid Ethyl Ester undergoes various chemical reactions, including:
Oxidation: The sulfinyl group can be oxidized to a sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The sulfinyl group can be reduced to a sulfide using reducing agents such as lithium aluminum hydride.
Substitution: The ester group can undergo nucleophilic substitution reactions, where the ethyl group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride.
Substitution: Various nucleophiles like amines or alcohols.
Major Products Formed
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of sulfide derivatives.
Substitution: Formation of substituted esters.
Mechanism of Action
The mechanism of action of [(Diphenylmethyl)sulfinyl]acetic Acid Ethyl Ester is not well-documented in the literature. its effects are likely related to its ability to undergo various chemical reactions, which can modify its structure and function. The molecular targets and pathways involved are not clearly defined .
Comparison with Similar Compounds
Similar Compounds
Ethyl 2-benzhydrylsulfonylacetate: Similar structure but with a sulfonyl group instead of a sulfinyl group.
Ethyl 2-benzhydrylsulfanylacetate: Similar structure but with a sulfanyl group instead of a sulfinyl group.
Uniqueness
[(Diphenylmethyl)sulfinyl]acetic Acid Ethyl Ester is unique due to its sulfinyl group, which imparts distinct chemical reactivity compared to its sulfonyl and sulfanyl analogs. This uniqueness makes it valuable for specific synthetic applications and research studies .
Properties
IUPAC Name |
ethyl 2-benzhydrylsulfinylacetate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18O3S/c1-2-20-16(18)13-21(19)17(14-9-5-3-6-10-14)15-11-7-4-8-12-15/h3-12,17H,2,13H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XQVZQTKFGQJNTO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CS(=O)C(C1=CC=CC=C1)C2=CC=CC=C2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90647140 |
Source
|
Record name | Ethyl (diphenylmethanesulfinyl)acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90647140 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
302.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
118286-19-4 |
Source
|
Record name | Ethyl (diphenylmethanesulfinyl)acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90647140 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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